N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide
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Overview
Description
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide is an organic compound with the molecular formula C16H15NO2. It is characterized by a naphthalene ring attached to a propyl chain, which is further connected to a picolinamide group. This compound is known for its stability under normal temperature and pressure conditions and its solubility in organic solvents like methanol and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide typically involves the reaction of 3-hydroxy-3-(naphthalen-1-yl)propylamine with picolinic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-yl)picolinamide
- N-(3-hydroxy-3-(naphthalen-1-yl)propyl)isobutyramide
- N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide
Uniqueness
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)picolinamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydroxyl group and naphthalene ring contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18(11-13-21-19(23)17-10-3-4-12-20-17)16-9-5-7-14-6-1-2-8-15(14)16/h1-10,12,18,22H,11,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMGJBOHYOODDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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